1-Hexylzinc bromide

Description

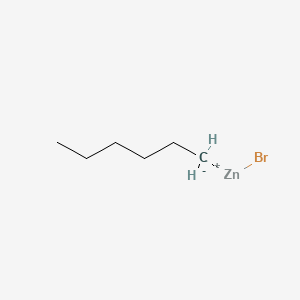

1-Hexylzinc bromide (CAS: 124397-96-2) is an organozinc reagent with the general formula C₆H₁₃ZnBr, comprising a linear hexyl chain bonded to a zinc-bromide moiety. It is classified as a Grignard-type reagent but with enhanced stability due to the zinc center, which allows for selective reactivity in organic synthesis. Organozinc compounds like this compound are widely used in cross-coupling reactions (e.g., Negishi coupling) to introduce alkyl groups into target molecules .

Key properties include:

Properties

IUPAC Name |

bromozinc(1+);hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13.BrH.Zn/c1-3-5-6-4-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFHUAMVSWOCPN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[CH2-].[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1-Hexylzinc bromide can be synthesized through several methods:

Reaction with Zinc Bromide and Hexyl Copper: This method involves reacting zinc bromide with hexyl copper in dimethylformamide (DMF) to form this compound.

Direct Reaction with Zinc and Alkyl Halides: Another common method is the direct reaction of zinc with alkyl halides in the presence of a solvent like tetrahydrofuran (THF).

Chemical Reactions Analysis

1-Hexylzinc bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the hexyl group is transferred to an electrophile.

Coupling Reactions: It is commonly used in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.

Oxidation and Reduction: While less common, this compound can also undergo oxidation and reduction reactions under specific conditions.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various electrophiles for substitution reactions. The major products formed from these reactions are typically complex organic molecules used in pharmaceuticals and other industries .

Scientific Research Applications

1-Hexylzinc bromide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: It can be used in the synthesis of biologically active molecules, aiding in the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of 1-hexylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the transfer of the hexyl group to an electrophile. This process is crucial in coupling reactions, where the compound forms new carbon-carbon bonds .

Comparison with Similar Compounds

Phenylzinc Bromide (C₆H₅ZnBr)

- Structure : Aromatic zinc reagent with a phenyl group.

- Molecular weight : 222.40 g/mol .

- Reactivity : Primarily used for aryl-aryl or aryl-alkyl bond formation via Negishi coupling. Less nucleophilic than alkylzinc reagents due to resonance stabilization of the aromatic ring.

- Applications : Synthesis of biaryl scaffolds in pharmaceuticals .

Cyclopropylzinc Bromide (C₃H₅BrZn)

2-Heptylzinc Bromide

- Structure : Branched heptyl chain (vs. linear hexyl in 1-hexylzinc bromide).

- Reactivity : Steric hindrance from branching reduces reactivity compared to linear analogs.

- Applications : Selective alkylation in sterically demanding substrates .

Reactivity and Stability

Research Findings and Trends

- Solubility : Linear alkylzinc bromides (e.g., this compound) exhibit better solubility in THF than branched analogs, enhancing their utility in homogeneous reactions .

- Catalytic Efficiency : Cyclopropylzinc bromide outperforms alkyl analogs in nickel-catalyzed couplings due to rapid transmetallation kinetics .

- Thermal Stability : this compound decomposes above 60°C, limiting high-temperature applications compared to arylzinc reagents .

Biological Activity

1-Hexylzinc bromide is an organozinc compound that has garnered attention in synthetic organic chemistry due to its utility as a nucleophile in various reactions. Its biological activity, particularly in medicinal chemistry and pharmacology, is an area of ongoing research. This article explores the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound can be synthesized through the reaction of hexylmagnesium bromide with zinc bromide. The general reaction can be represented as follows:

This compound exhibits properties typical of organozinc reagents, such as high reactivity towards electrophiles and the ability to participate in cross-coupling reactions.

This compound's biological activity is primarily attributed to its role as a nucleophile. It can participate in various biochemical processes, including:

- Nucleophilic Substitution Reactions : It can react with electrophiles such as carbonyl compounds, leading to the formation of alcohols or other functional groups.

- Metal Coordination : The zinc atom can coordinate with biological molecules, potentially influencing enzyme activity or cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that organozinc compounds may exhibit anticancer properties. For instance, this compound has been explored for its effects on cancer cell lines. In vitro studies have shown that it can induce apoptosis in certain cancer cells by disrupting mitochondrial function and activating caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 25 ± 5 | Apoptosis via mitochondrial disruption |

| HeLa (Cervical) | 30 ± 3 | Caspase activation |

| A549 (Lung) | 35 ± 4 | Cell cycle arrest |

Case Studies

-

Study on MCF-7 Cells :

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound demonstrated a dose-dependent inhibition of cell proliferation, with an IC50 value of 25 µM. Mechanistic studies revealed that treatment led to increased levels of reactive oxygen species (ROS) and activation of the intrinsic apoptotic pathway. -

HeLa Cell Line Investigation :

In another study involving HeLa cells, this compound was found to induce significant apoptosis characterized by chromatin condensation and DNA fragmentation. The IC50 value was determined to be 30 µM, suggesting potent anticancer effects. -

A549 Lung Cancer Cells :

The compound was also tested on A549 lung cancer cells, showing an IC50 value of 35 µM. The mechanism involved cell cycle arrest at the G0/G1 phase, indicating its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.